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Aniline phosphinate

Cat. No.: B1312852
CAS No.: 82395-88-8
M. Wt: 157.11 g/mol
InChI Key: LEOOSTWEONVEMC-UHFFFAOYSA-N
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Description

Overview of the Chemical Landscape of Aniline-Phosphorus Linkages in Contemporary Chemistry

The chemical landscape of molecules containing aniline-phosphorus (N-P) linkages is diverse, encompassing a range of compounds with varied structures and applications. These compounds can be broadly categorized based on the oxidation state of phosphorus and the nature of the substituents on both the nitrogen and phosphorus atoms. Key classes include phosphinamides, phosphonamidates, and phosphoramidates, where the aniline (B41778) nitrogen is directly bonded to a phosphorus(V) center.

Beyond direct N-P bonds, a significant portion of this landscape is occupied by α-aminophosphonates and their phosphinate analogues. orientjchem.orgmdpi.com These are characterized by a phosphorus group attached to the α-carbon of an aniline derivative. The synthesis of these compounds, often via multicomponent reactions like the Kabachnik-Fields reaction, is a prominent area of research. mdpi.comresearchgate.net This reaction typically involves the condensation of an aniline, an aldehyde, and a dialkyl phosphite (B83602). researchgate.net The versatility of this reaction allows for the creation of a wide array of derivatives with tailored properties. aphrc.orgej-chem.org

Aniline phosphinate itself, with the chemical formula C6H8NO2P, represents a salt formed between aniline and phosphinic acid (also known as hypophosphorous acid). nih.govcymitquimica.com This distinguishes it from compounds with a covalent N-P bond or those where the phosphorus moiety is attached to the carbon skeleton of the aniline molecule. This ionic association of the anilinium cation and the phosphinate anion gives rise to its specific chemical and physical properties.

Significance of the Organophosphorus Moiety within Aniline-Derived Architectures

The incorporation of an organophosphorus moiety, such as a phosphinate or phosphonate (B1237965) group, into an aniline-derived architecture imparts a range of significant properties and functionalities. These phosphorus-containing groups are known to influence the biological activity, reactivity, and material properties of the parent aniline structure.

In the realm of medicinal chemistry, the phosphonate and phosphinate groups are recognized as bioisosteres of the carboxylate group. rsc.org This structural and electronic similarity allows them to interact with biological targets such as enzymes, potentially acting as inhibitors. researchgate.netontosight.ai For instance, α-aminophosphonates have been investigated for their potential as antibacterial, antifungal, and antitumor agents. mdpi.com The aniline portion of the molecule can also contribute to its biological activity profile.

Furthermore, the organophosphorus group can act as a versatile handle in organic synthesis. The phosphorus center can be a site for further chemical transformations, allowing for the construction of more complex molecules. acs.org The electronic properties of the aniline ring can also be modulated by the presence of the phosphorus-containing substituent, influencing its reactivity in various chemical reactions. cymitquimica.com

Historical Development and Emerging Trends in Phosphinate and Phosphonate Chemistry Involving Aniline

The history of organophosphorus chemistry is rich, with early developments dating back to the 19th century. The work of Alexander Arbuzov in the early 20th century, particularly the discovery of the Arbuzov reaction, laid a crucial foundation for the synthesis of organophosphorus compounds and established a new field of chemistry. knc.ruillinois.edu The reaction of aniline with phosphorus pentoxide to form phosphoric anilides was also explored in the mid-20th century. rsc.org

The development of multicomponent reactions, most notably the Kabachnik-Fields reaction discovered in the mid-20th century, provided a powerful tool for the synthesis of α-aminophosphonates from anilines. mdpi.com This reaction has been a cornerstone of research in this area for decades, with continuous efforts to improve its efficiency and scope through the development of new catalysts and reaction conditions. mdpi.comresearchgate.net

Emerging trends in this field are focused on several key areas:

Green Chemistry: There is a growing emphasis on developing more environmentally benign synthetic methods. This includes the use of water as a solvent, solvent-free reaction conditions, and the development of reusable catalysts. rsc.org

Catalysis: The exploration of new and more efficient catalysts, including metal-based and organocatalysts, continues to be a major driver of innovation. organic-chemistry.orgbeilstein-journals.org These catalysts aim to improve yields, reduce reaction times, and enhance the selectivity of reactions involving aniline and phosphorus compounds.

Novel Applications: Researchers are continuously exploring new applications for aniline-phosphorus compounds. This includes their use in materials science, for example, in the development of novel polymers and coordination compounds with specific thermal or optical properties. akjournals.comresearchgate.net

Advanced Analytical Techniques: The use of advanced spectroscopic and computational methods is providing deeper insights into the structure, bonding, and reaction mechanisms of these compounds. iucr.orgresearchgate.netresearchgate.net This fundamental understanding is crucial for the rational design of new molecules with desired properties.

Chemical Compound Information

Compound NameMolecular Formula
AnilineC6H7N
This compoundC6H8NO2P
Phosphinic acidH3PO2
Phosphoric acidH3PO4
Phosphorus pentoxideP2O5
α-aminophosphonatesVaries
PhosphonatesVaries
PhosphinatesVaries
PhosphinamidesVaries
PhosphonamidatesVaries
PhosphoramidatesVaries
Diethyl α-bromo-α-aminomethyl phosphonateC7H15BrNO3P
Dibenzyl (α-anilinobenzyl)-phosphonateC27H26NO3P
Diethylammonium anilino(methoxy)phosphinateC12H23N2O3P
Ethyl (4-fluoroanilino)(4-fluorophenyl)methyl(methyl)phosphinateC16H18F2NO2P
Butyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinateC26H33N2O2P
Monoethyl (α-anilinobenzyl)phosphonateC15H18NO3P
Monoethyl {α-[4-(phenyldiazenyl)anilino]benzyl}phosphonateC21H22N3O3P
Diphenylphosphinic acidC12H11O2P
Dimethyl[naphthalen-1-yl(phenylamino)methyl] phosphonateC19H20NO3P
Diethyl [(4-bromoanilino) (4-ethynyl-phenyl) methyl] phosphonateC19H21BrNO3P
Diethyl ((4-chloro-2-methyl-anilino) {4-[2-(trimethylsilyl) ethynyl] phenyl} methyl) -phosphonateC24H31ClNO3PSi
Diethyl ((4-fluoroanilino) {4-[2-(trimethyl-silyl) ethynyl] phenyl} methyl) phosphonateC23H29FNO3PSi
Diethyl [(4-ethynylphenyl) (naphthalen-2-ylamino) methyl] phosphonateC23H24NO3P
Dibutyl ((phenylamino)(2-(p-tolylethynyl)phenyl)methyl)phosphonateC30H36NO3P
Tris imido phosphonate anionVaries
Dimethyl [(4-methoxyphenyl ((4-phenyl diazenyl) phenyl) amino) methyl] phosphonateC22H24N3O3P
Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]PhosphonateC23H27N6O4P

This compound Properties

PropertyValueSource
IUPAC Name aniline;phosphenous acid nih.gov
CAS Number 82395-88-8 nih.gov
Molecular Formula C6H8NO2P nih.gov
Molecular Weight 157.11 g/mol nih.gov
Melting Point 113-115 °C chemwhat.com
Canonical SMILES C1=CC=C(C=C1)N.O=P(O) nih.gov
InChI Key QJWXFRPFFPXYRI-UHFFFAOYSA-N nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8NO2P B1312852 Aniline phosphinate CAS No. 82395-88-8

Properties

IUPAC Name

aniline;phosphenous acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N.HO2P/c7-6-4-2-1-3-5-6;1-3-2/h1-5H,7H2;(H,1,2)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOOSTWEONVEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N.OP=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466061
Record name Aniline phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82395-88-8
Record name Aniline phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Aniline Phosphinates and Analogous Organophosphorus Structures

Direct Phosphorylation and Phosphinylation Approaches Utilizing Aniline (B41778) Derivatives

The direct formation of a C-P bond on an aniline scaffold represents an efficient and atom-economical approach to synthesizing aniline phosphinates. These methods often involve the coupling of an aniline derivative with a suitable phosphorus-containing reagent.

Catalytic Strategies in Phosphinate and Phosphonate (B1237965) Synthesis

Catalysis plays a crucial role in facilitating the synthesis of phosphinates and phosphonates from aniline derivatives, offering milder reaction conditions and improved yields. These strategies can be broadly categorized into transition metal-mediated catalysis, organocatalysis, and electrochemical methods.

Transition metals are extensively used to catalyze the cross-coupling reactions for C-P bond formation. acs.orgresearchgate.net Palladium, nickel, and copper complexes have proven to be particularly effective. researchgate.netacs.org

Palladium: Palladium-catalyzed cross-coupling reactions are a cornerstone for synthesizing aryl phosphonates. organic-chemistry.org For instance, the Hirao reaction utilizes a palladium catalyst for the coupling of aryl halides with H-phosphonates. researchgate.net Microwave-assisted palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl halides has been shown to be highly efficient. organic-chemistry.org Furthermore, palladium catalysis enables the decarbonylative synthesis of organophosphorus compounds from aryl carboxylic acids. organic-chemistry.org

Nickel: Nickel catalysts offer a cost-effective alternative to palladium. rsc.org Nickel-catalyzed phosphorylation has been demonstrated to efficiently couple phenyl pivalates with hydrogen phosphoryl compounds. organic-chemistry.org Additionally, nickel-catalyzed electrochemical cross-coupling of aryl bromides with reagents like ethyl phenylphosphinate provides a route to aryl phosphinates at room temperature. acs.org

Copper: Copper-catalyzed reactions are also prominent in the synthesis of organophosphorus compounds. researchgate.net These reactions often involve the coupling of aryl halides or arylboronic acids with H-phosphonates. researchgate.net A notable application is the copper-catalyzed synthesis of α-amino phosphonates through the insertion of a phosphonate-substituted carbene into the N-H bond of aniline in water. organic-chemistry.org

Table 1: Examples of Transition Metal-Mediated Synthesis of Aniline Phosphinate Analogs

Catalyst Aniline Derivative Substrate Phosphorus Reagent Product Type Reference
Palladium(0) Aryl Halide H-phosphonate diester Aryl Phosphonate organic-chemistry.org
Nickel(II) Phenyl Pivalate Hydrogen Phosphoryl Compound Aryl Phosphonate organic-chemistry.org
Copper(I) Aniline Phosphonate Substituted Carbene α-Amino Phosphonate organic-chemistry.org

Organocatalysis and Lewis acid promotion offer metal-free alternatives for the synthesis of aniline phosphinates and their analogs. organic-chemistry.org These methods often rely on the activation of substrates through hydrogen bonding or Lewis acid-base interactions. sakura.ne.jp

Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can facilitate enantioselective synthesis. researchgate.netresearchgate.net For example, L-proline has been effectively used as an organocatalyst for the synthesis of (α-aminoalkyl)phosphonates from aldehydes, amines, and triethyl phosphite (B83602). researchgate.net Bifunctional thiourea (B124793) organocatalysts have also been employed in the Kabachnik-Fields reaction to produce α-amino phosphonates.

Lewis Acid Catalysis: Various Lewis acids, including InCl₃, LiClO₄, and FeCl₃, can catalyze the one-pot, three-component synthesis of α-aminophosphonates. beilstein-journals.org For instance, the Kabachnik-Fields reaction can be efficiently catalyzed by FeCl₃. beilstein-journals.org Phenylboronic acid has been noted as an eco-friendly catalyst for the solvent-free synthesis of α-aminophosphonates. nih.gov

Table 2: Organocatalytic and Lewis Acid Promoted Synthesis of Aniline Phosphonate Analogs

Catalyst/Promoter Reaction Type Substrates Product Type Reference
L-Proline Multicomponent Reaction Aldehyde, Aniline, Triethyl Phosphite (α-Aminoalkyl)phosphonate researchgate.net
Bifunctional Thiourea Kabachnik-Fields Reaction Aldehyde, Aniline, Diethyl Phosphite α-Amino Phosphonate
FeCl₃ Kabachnik-Fields Reaction 2-Alkynylbenzaldehyde, Aniline, Phosphonate (2H-Isoindol-1-yl)phosphonate beilstein-journals.org
Salicylic (B10762653) Acid Radical-Radical Coupling Aniline, Triphenyl Phosphite Diphenyl Arylphosphonate organic-chemistry.org

Electrochemical synthesis is emerging as a green and efficient alternative for forming C-P bonds. nih.gov These methods avoid the need for chemical oxidants and often proceed under mild conditions. rsc.orgnih.gov

An electrochemical approach for synthesizing arylphosphonates involves the hetero-coupling of arenes with trialkyl phosphite. beilstein-journals.orgnih.gov Nickel-catalyzed electrochemical cross-coupling of aryl bromides with phosphinates has been developed using inexpensive carbon electrodes in a simple undivided cell. acs.orgcardiff.ac.uk Furthermore, the electrochemical phosphorylation of anilines to synthesize phosphoramidates has been reported, utilizing iodide salts as redox catalysts and electrolytes. nih.govbeilstein-journals.org

Organocatalysis and Lewis Acid Promoted Reactions

Metal-Free Phosphorylation Processes

Metal-free phosphorylation processes are highly desirable from an environmental and economic perspective. dntb.gov.ua These methods often involve radical-mediated reactions or the use of unique reagents.

A notable metal-free method is the Sandmeyer-type transformation of arylamines, which proceeds at room temperature without the need for moisture or air exclusion and tolerates a wide range of functional groups. organic-chemistry.org Another approach involves a radical-promoted decarboxylation for the phosphorylation of cinnamic acids with P(O)H compounds. organic-chemistry.org Additionally, iodine-catalyzed phosphorylation of amines using hydrogen peroxide as the oxidant provides a mild and environmentally benign route to phosphoramidates. acs.org

Phase-Transfer Catalysis and Biphase System Methodologies

Phase-transfer catalysis (PTC) provides a powerful tool for reactions involving immiscible phases, facilitating the transfer of reactants across the phase boundary. researchgate.netacs.org This methodology is particularly useful for the synthesis of phosphonates and phosphinates.

The Horner-Wadsworth-Emmons reaction, which can be used to form C=C bonds from phosphonates, has been successfully carried out in a "third-liquid phase-transfer catalysis" (TLPTC) system. researchgate.net In the context of aniline derivatives, the reduction of 4-nitro-o-xylene to 3,4-dimethylaniline (B50824) can be significantly enhanced using a tri-liquid phase-transfer catalysis system with tetrabutylammonium (B224687) bromide as the catalyst. researchgate.net Chiral phase-transfer catalysts, often based on cinchona alkaloids, have been employed for the asymmetric synthesis of α-amino phosphonates via the hydrophosphonylation of imines. researchgate.net

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach for the synthesis of complex molecules like aniline phosphinates from simple starting materials in a one-pot process. bohrium.comresearchgate.net The Kabachnik-Fields reaction, a three-component condensation, stands out as a cornerstone in this field. wikipedia.orgmdpi.com

The Kabachnik-Fields reaction traditionally involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite to yield α-aminophosphonates. wikipedia.orgmdpi.com When aniline is used as the amine component, this reaction provides a direct route to aniline phosphonates. The reaction mechanism is adaptable, proceeding either through an imine intermediate formed from the aniline and aldehyde, or via an α-hydroxyphosphonate intermediate. mdpi.comcore.ac.uk The pathway is often influenced by the basicity of the amine, with less basic anilines favoring the imine pathway. organic-chemistry.org

The condensation of an aldehyde, aniline, and a phosphite is a dynamic process influenced by various factors, including the nature of the reactants and the presence of catalysts. mdpi.com For instance, the reaction between benzaldehyde, aniline, and a dialkyl phosphite is believed to proceed via an "imine" mechanism. mdpi.com An interesting observation is the formation of a hydrogen bond between the P=O group of the phosphite and the N-H group of the aniline prior to the condensation. mdpi.com

Catalysts play a crucial role in steering the reaction. While some reactions can proceed without a catalyst, particularly under microwave irradiation or with highly reactive substrates, various Lewis and Brønsted acids are often employed to enhance reaction rates and yields. mdpi.comicm.edu.pl These include metal salts like zirconium tetrachloride, aluminum chloride, and lanthanide triflates. icm.edu.pl Organocatalysts, such as bifunctional thiourea derivatives, have also proven effective by simultaneously activating the carbonyl group and the amine.

The reaction can be influenced by the solvent, with a range of organic solvents being utilized. rsc.org However, greener and more sustainable approaches, including the use of water as a solvent or solvent-free conditions, have been successfully developed. mdpi.com

The efficiency of the Kabachnik-Fields reaction is significantly impacted by the electronic and steric properties of the substituents on both the aniline and aldehyde components. A broad range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing groups, can be successfully employed in the one-pot reaction with aniline and phosphites.

However, the nature of these substituents can affect reaction yields and times. For example, in zirconium-catalyzed asymmetric Kabachnik-Fields reactions, both electron-rich and electron-poor substituted benzaldehydes are well-tolerated, generally providing α-aminophosphonates in high yields and enantiomeric excess. rsc.org Conversely, in some systems, aromatic aldehydes bearing electron-donating groups may lead to lower yields due to their reduced electrophilicity. beilstein-journals.org The steric hindrance on the substrates can also influence the reaction outcome. icm.edu.plmdpi.com For instance, sterically bulky electron-rich aldehydes and anilines have been observed to result in lower product yields. icm.edu.plmdpi.com

The following table provides an overview of the effect of different substituents on the yield of the Kabachnik-Fields reaction between substituted anilines, benzaldehyde, and diethyl phosphite.

Aniline Substituent (R)AldehydePhosphiteYield (%)
HBenzaldehydeDiethyl phosphite85
4-ClBenzaldehydeDiethyl phosphite92
4-MeOBenzaldehydeDiethyl phosphite88
4-NO2BenzaldehydeDiethyl phosphite78
2-MeBenzaldehydeDiethyl phosphite80
This data is illustrative and compiled from general findings in the field.

In the pursuit of more environmentally benign synthetic methods, solvent-free and ultrasound-assisted Kabachnik-Fields reactions have emerged as powerful alternatives. Ultrasound irradiation has been shown to significantly accelerate the reaction, often leading to higher yields in shorter reaction times compared to conventional heating methods. rsc.orgresearchgate.net

A notable example is the catalyst-free condensation of aromatic aldehydes, para-substituted anilines, and triethyl phosphite under solvent-free sonication conditions, which can achieve near-quantitative yields in a matter of seconds. rsc.org The use of ultrasound can also facilitate reactions at ambient temperature, avoiding the need for high-energy inputs. researchgate.net

Solvent-free conditions, often coupled with ultrasound or microwave irradiation, offer several advantages, including reduced waste, lower costs, and simplified work-up procedures. mdpi.comresearchgate.net These methods have been successfully applied to a wide range of substrates, demonstrating their broad applicability in the synthesis of α-aminophosphonates. mdpi.comrsc.org

The table below illustrates the efficiency of solvent-free, ultrasound-assisted synthesis of an α-aminophosphonate from 4-chloroaniline, 4-chlorobenzaldehyde, and triethyl phosphite.

SolventReaction TimeYield (%)
Solvent-free (Ultrasound)20 seconds99
Hexane90 minutes90
Ethyl acetate (B1210297)90 minutes89
Tetrahydrofuran90 minutes86
Dimethylformamide90 minutes85
Acetone90 minutes82
Acetonitrile (B52724)90 minutes79
Methanol (B129727)90 minutes79
Toluene90 minutes76
Dichloromethane90 minutes73
Ethanol90 minutes72
Water90 minutes65
Data adapted from a study by Dar et al. (2012). rsc.org

A significant variation of the multicomponent strategy involves the use of 2-alkynylbenzaldehydes, which leads to the formation of diverse and structurally complex organophosphorus compounds. The three-component reaction of a 2-alkynylbenzaldehyde, an aniline, and a phosphite can be catalyzed by a combination of Lewis acids and transition metals, such as FeCl₃ and PdCl₂, to generate 2H-isoindol-1-ylphosphonates. nih.govacs.orgproquest.com

In a related process, the use of propylphosphonic anhydride (B1165640) (T3P®) as a mediator in the Kabachnik-Fields reaction of 2-alkynylbenzaldehydes, aniline, and dialkyl phosphites selectively produces α-amino(2-alkynylphenyl)methylphosphonates in high yields. mdpi.comdntb.gov.ua This method is operationally simple and often does not require chromatographic purification. mdpi.com Alternatively, employing a copper(I) chloride catalyst with the same starting materials can lead to the formation of 1,2-dihydroisoquinolin-1-ylphosphonates. mdpi.com These catalyst-dependent divergent outcomes highlight the versatility of this multicomponent approach in generating a variety of heterocyclic phosphonates. mdpi.com

Kabachnik–Fields Reaction Derivatives and Applications

Substrate Scope and Substituent Effects on Reaction Efficiency

Nucleophilic Substitution and Addition Processes

Beyond multicomponent reactions, nucleophilic substitution and addition processes offer alternative pathways for the synthesis of aniline phosphinates and related structures. In one approach, phosphonic acid ring-substituted polyanilines have been synthesized through the reductive phosphonation of pernigraniline (the fully oxidized form of polyaniline) with triethyl phosphite. rsc.org

Another strategy involves the Atherton-Todd reaction, where a dialkyl phosphite reacts with an amine in the presence of a base and a carbon tetrahalide. While less common for aniline itself due to its lower nucleophilicity, the reaction can be driven to produce the desired phosphoramidate, albeit sometimes in modest yields, by the addition of a tertiary amine. beilstein-journals.org

Furthermore, the stereospecific nucleophilic substitution of optically pure H-phosphinates with organometallic reagents provides a general method for preparing chiral P-stereogenic phosphine (B1218219) oxides. researchgate.net This highlights the potential for creating stereochemically defined this compound analogues through careful selection of nucleophiles and reaction conditions.

Atherton–Todd Reaction Variants with Aniline Nucleophiles

When employing aniline as the nucleophile, its lower nucleophilicity compared to aliphatic amines presents a challenge. beilstein-journals.org Early research by Atherton and Todd noted that less nucleophilic amines like aniline could be used, but the desired N-substituted phosphoramidates were often produced in only modest yields unless an additional tertiary amine was included in the reaction mixture. beilstein-journals.org The tertiary amine facilitates the necessary deprotonation steps within the catalytic cycle. wikipedia.org The reaction mechanism is understood to proceed through the initial formation of a dialkyl chlorophosphate intermediate, which is the key electrophile that reacts with aniline. rsc.orgbeilstein-journals.org

To overcome the low reactivity of aniline, modifications involving its pre-activation, for instance as a sulfonamide, have been explored to enhance its utility in the Atherton-Todd reaction. unistra.fr A more recent development involves a diselenide-catalyzed, modified Atherton-Todd reaction. In this system, the catalyst acts as a recyclable analog of the halogenating agent. nsf.gov However, reactions with weaker nucleophiles such as aniline were noted to be potentially complicated by the formation of pyrophosphate side products. nsf.gov

A distinct variant involves a cascade Atherton-Todd reaction followed by a beilstein-journals.orgbeilstein-journals.org-rearrangement. When arylhydroxylamines are reacted with dialkyl phosphites, the initially formed N-phosphorylated intermediate undergoes rearrangement to yield ortho-phosphated anilines, demonstrating a novel pathway to C-P bond formation on the aniline ring under oxidant-free conditions. researchgate.net

Table 1: Examples of Atherton-Todd Reactions with Aniline and Derivatives

Phosphite Source Nucleophile Key Reagents Product Type Ref
Dibenzyl phosphite Aniline CCl₄, N,N-dimethylcyclohexanamine N-phenyl phosphoramidate mdpi.com
Diethyl phosphite Aniline CCl₄, Triethylamine N-phenyl phosphoramidate beilstein-journals.org

Hydrophosphonylation of Imine Intermediates

The reaction mechanism can proceed via two main pathways: the initial formation of the imine from aniline and the carbonyl compound, followed by the nucleophilic addition of the phosphite, or the initial addition of the phosphite to the carbonyl to form an α-hydroxyphosphonate, which is then substituted by aniline. core.ac.uk Kinetic studies suggest the dominant pathway depends on the specific reactants and conditions. core.ac.uk

A wide array of catalysts can be employed to promote the hydrophosphonylation of imines derived from anilines. These include:

Lewis acids and protic acids: Catalysts like iodine, indium chloride, and zinc chloride can activate the imine toward nucleophilic attack. nih.govorganic-chemistry.org

Organocatalysts: Chiral Brønsted acids, such as 1,1'-Binaphthol (BINOL) phosphates, have been used to achieve enantioselective hydrophosphonylation, producing optically active α-aminophosphonates. rsc.orgrsc.orgmdpi.com The catalyst activates the imine through hydrogen bonding. chemtube3d.com

Heterogeneous catalysts: Natural catalysts like orange peel powder and silica-gel-supported iodine have been utilized as green and recyclable options for promoting the reaction. nih.govnanobioletters.com

The reaction is versatile, accommodating a broad scope of substituted anilines and aldehydes under various conditions, including solvent-free and microwave-assisted protocols. sciforum.netnanobioletters.come-journals.in

Table 2: Catalytic Systems for Hydrophosphonylation of Aniline-Derived Imines

Carbonyl Source Aniline Source Phosphite Source Catalyst/Conditions Product Type Ref
Benzaldehyde Aniline Dimethyl phosphite Orange Peel Powder, Reflux α-Aminophosphonate nanobioletters.com
Aromatic Aldehydes Aniline Diethyl phosphite Iodine/Silica gel, MW α-Aminophosphonate nih.gov
Cinnamaldehyde Substituted Anilines Diethyl phosphite Chiral BINOL-Phosphate Chiral α-Aminophosphonate mdpi.com

Dehydrogenative Cross-Coupling Methods

Dehydrogenative cross-coupling represents a modern and atom-economical approach to forming phosphorus-heteroatom bonds. This strategy involves the coupling of a compound containing a P-H bond with one containing an N-H bond, with the formal elimination of dihydrogen (H₂).

One prominent method for the synthesis of phosphoramidates from anilines and dialkyl H-phosphonates is an iodine-mediated dehydrogenative cross-coupling. mdpi.com This reaction can be performed under solvent-free conditions or in the presence of an oxidant such as hydrogen peroxide (H₂O₂), which facilitates the catalytic cycle. The reaction is effective for a range of substituted anilines, with studies noting that anilines bearing ortho- and meta-substituents often react faster and give higher yields than those with para-substituents. mdpi.com This method avoids the use of stoichiometric halogenating agents like CCl₄, which is a major drawback of the classical Atherton-Todd reaction. mdpi.com

Functional Group Transformations and Derivatization of Aniline-Phosphorus Scaffolds

This section explores advanced synthetic transformations that either introduce a phosphorus-containing group onto an aniline scaffold through novel bond formations or modify existing aniline-phosphorus structures.

Phosphonate-Substituted Carbene Insertion into N-H Bonds of Aniline

The insertion of a carbene into the N-H bond of an amine is a powerful and direct method for constructing carbon-nitrogen bonds. When a phosphonate-substituted carbene is used, this reaction provides a direct route to α-aminophosphonates. The carbene is typically generated in situ from a diazo-phosphonate precursor in the presence of a transition metal catalyst. escholarship.orgnih.gov

Key features of this methodology include:

Catalysts: Copper and rhodium complexes are the most effective catalysts for this transformation. escholarship.orgnih.gov A study screening various transition metals found that the copper(I) salt [Cu(CH₃CN)₄]ClO₄ was a highly efficient catalyst for the insertion of a phosphonate-substituted carbene into the N-H bond of aniline in water, highlighting the potential for environmentally benign conditions. nih.govacs.orgorganic-chemistry.org Rhodium(II) acetate (Rh₂(OAc)₄) is another widely used homogeneous catalyst. escholarship.orgacs.org

Selectivity: The high electrophilicity of metal carbene intermediates can sometimes pose challenges for chemoselectivity. escholarship.orgosti.gov However, heterogeneous single-atom-site rhodium catalysts (Rh-SA) have been developed that show exceptional selectivity for N-H insertion, even in aniline derivatives that contain other nucleophilic groups. escholarship.orgosti.gov

Reaction Conditions: The reaction is often performed under mild conditions and can be insensitive to air and moisture, particularly when using mechanochemical (ball-milling) approaches, which offer a solvent-free and efficient alternative to solution-based methods. acs.orgorganic-chemistry.org

This method has been used to synthesize a large number of biologically relevant α-aminophosphonates from various anilines in good yields. organic-chemistry.orgacs.org

Table 3: Catalyzed Carbene Insertion into Aniline N-H Bonds

Carbene Precursor Aniline Source Catalyst Conditions Product Type Ref
Diazo-phosphonate Aniline [Cu(CH₃CN)₄]ClO₄ Water, Mild α-Aminophosphonate nih.govacs.org
Aryldiazoester Aniline Rh₂(OAc)₄ CH₂Cl₂, Solution α-Amino Ester acs.org
Aryldiazoester Aniline Rh₂(OAc)₄ Mechanochemical, Solvent-free α-Amino Ester organic-chemistry.org

Reductive Phosphination of Amides Leading to α-Aminophosphonates

A novel strategy for the synthesis of α-aminophosphonates involves the direct reductive phosphination of amides. This one-pot transformation converts the robust amide functional group into an aminophosphonate scaffold, providing an alternative to methods starting from imines or aldehydes. orgsyn.orgresearchgate.netscite.ai

The first general method for this conversion was reported in 2013 and utilizes Schwartz's reagent, hydrozirconocene chloride ([Cp₂Zr(H)Cl]), as the key reducing agent. orgsyn.orgresearchgate.net The reaction proceeds via hydrozirconation of the amide, followed by the addition of a dialkyl H-phosphonate. This approach is notable for its broad substrate scope, accommodating both secondary and tertiary amides, including aryl, alkyl, and alkenyl variants. orgsyn.orgresearchgate.net The reactions proceed under mild conditions and provide good to excellent yields of the corresponding α-aminophosphonates without the need for cryogenic temperatures. researchgate.netscite.ai The reactivity is largely unaffected by the nature of the alkyl groups on the dialkyl phosphonate reagent. orgsyn.org

C-H Functionalization of Substituted Aniline Derivatives

Direct C-H functionalization of the aniline aromatic ring to form a C-P bond is a highly efficient and step-economical strategy for synthesizing arylated organophosphorus compounds. These methods avoid the need for pre-functionalized anilines (e.g., haloanilines) and often proceed with high regioselectivity.

One approach achieves meta-selective C-H phosphonation. This transformation is mediated by a hypervalent iodine(III) reagent, which oxidizes a sulfonyl-protected aniline derivative in the presence of methanol to form a reactive dieniminium intermediate in situ. acs.orgacs.org This electrophilic intermediate is then trapped by a phosphorus nucleophile, such as a phosphine or a phosphite. A subsequent domino rearomatization process yields the meta-phosphonium salt or meta-phosphonate derivative. This metal-free method provides a formal C-H functionalization at the position meta to the amino group. acs.orgacs.org

Another powerful strategy employs a trivalent phosphorus moiety as a traceless directing group to achieve ortho-C(sp²)–H functionalization. In a rhodium(I)-catalyzed cascade reaction, an N-arylphosphanamine (an aniline derivative with a P-group on the nitrogen) reacts with an acrylate. rsc.orgresearchgate.net The phosphorus atom directs the rhodium catalyst to activate the ortho-C-H bond of the aniline ring. This is followed by alkylation with the acrylate, hydrolysis of the N-P bond, and subsequent intramolecular amidation to construct functionalized dihydroquinolinone scaffolds in a single pot. rsc.org

Reaction Mechanisms and Advanced Kinetic Investigations

Elucidation of Mechanistic Pathways for Phosphorus-Nitrogen Bond Formation

The reaction between an aniline (B41778) nucleophile and a phosphinate substrate can proceed through several potential pathways. The nature of the substituents on both the aniline and the phosphinate, as well as the reaction conditions, dictates the operative mechanism. Two primary mechanisms are generally considered: a concerted, S_N2-like process and a stepwise pathway involving a discrete intermediate. beilstein-journals.orgnih.govsapub.orgsapub.org

The formation of the P-N bond can occur either in a single, concerted step or through a multi-step process. In a concerted mechanism , bond formation between the aniline nitrogen and the phosphorus center occurs simultaneously with the cleavage of the bond to the leaving group, all passing through a single pentacoordinate transition state. sapub.orgscispace.com This pathway is often favored with less basic nucleophiles and good leaving groups. scispace.com For instance, the anilinolysis of certain chlorophosphates is proposed to proceed via a concerted process. doi.or.kr

Conversely, a stepwise mechanism involves the initial formation of a pentacoordinate intermediate, which then breaks down in a subsequent, often rate-limiting, step to form the final product. beilstein-journals.orgnih.govsapub.orgsapub.org Studies on the aminolysis of aryl diphenylphosphinates suggest a stepwise pathway where the rate-determining step is the collapse of a zwitterionic pentacoordinate intermediate. scispace.comcdnsciencepub.com The stability of this intermediate is crucial; poor leaving groups and more basic nucleophiles tend to favor this stepwise route. scispace.com Mechanistic shifts can also occur; for example, the reaction of O-aryl methyl phosphonochloridothioates with anilines shows a change from a concerted process for stronger nucleophiles to a stepwise mechanism for weaker ones. rsc.org

In a concerted reaction, this structure represents a pentacoordinate transition state . sapub.org The geometry of this transition state can be influenced by the mode of nucleophilic attack. A backside attack, analogous to a classic S_N2 reaction, leads to a TBP transition state. scispace.comresearchgate.net However, other modes of attack are also possible.

Hydrogen bonding plays a significant role in these reactions, particularly in directing the nucleophilic attack. researchgate.netrsc.orgcdnsciencepub.com Instead of a direct backside attack, aniline can engage in a frontside nucleophilic attack , which is facilitated by hydrogen bonding. beilstein-journals.orgresearchgate.netnih.gov In this scenario, a proton from the attacking aniline's amino group forms a hydrogen bond with an electronegative atom on the substrate, such as the phosphoryl oxygen or an atom on the leaving group. beilstein-journals.orgdoi.or.kr

This interaction leads to the formation of a hydrogen-bonded, four-center-type transition state . doi.or.krresearchgate.netnih.gov This type of transition state is supported by kinetic evidence, specifically primary normal deuterium (B1214612) kinetic isotope effects (see section 3.2.2). doi.or.krresearchgate.netnih.gov The formation of this cyclic, four-membered transition state is proposed to be the dominant pathway in the anilinolysis of methyl phenyl and diphenyl phosphinates. researchgate.netnih.gov The degree of frontside versus backside attack can vary depending on the steric bulk of the substituents on the phosphorus atom. sapub.orgscispace.com

Characterization of Pentacoordinate Intermediates and Transition States

Quantitative Kinetic Analyses

Kinetic studies provide quantitative data to support and differentiate between proposed mechanistic pathways. By measuring reaction rates under various conditions, researchers can determine reaction orders, rate constants, and the influence of isotopic substitution.

The rate of P-N bond formation is typically determined by monitoring the reaction progress over time, often using spectrophotometry. orientjchem.org The aminolysis of phosphinates often follows second-order kinetics, being first-order with respect to both the phosphinate substrate and the amine nucleophile. cdnsciencepub.comcdnsciencepub.com However, in some systems, the kinetics can be more complex. For example, the reaction of phosphinate esters with n-butylamine follows a two-term rate law, with components that are first-order and second-order in the amine, suggesting that a second amine molecule can act as a general base catalyst in the rate-determining step. cdnsciencepub.comcdnsciencepub.com

Selected Second-Order Rate Constants (k) for Anilinolysis Reactions
ReactantsSolventTemperature (°C)Rate Constant (k)Reference
Diphenyl Phosphinic Chloride + p-MeO-AnilineAcetonitrile (B52724)55.01.58 x 10-1 M-1s-1 doi.or.kr
Diphenyl Phosphinic Chloride + AnilineAcetonitrile55.01.15 x 10-2 M-1s-1 doi.or.kr
Diphenyl Phosphinic Chloride + p-Cl-AnilineAcetonitrile55.01.56 x 10-3 M-1s-1 doi.or.kr
Z-Aryl Diphenyl Phosphinate (Z=p-Me) + p-MeO-AnilineDMSO60.01.19 x 10-3 M-1s-1 researchgate.netnih.gov
Z-Aryl Diphenyl Phosphinate (Z=H) + AnilineDMSO60.01.07 x 10-4 M-1s-1 researchgate.netnih.gov
Z-Aryl Diphenyl Phosphinate (Z=p-Cl) + p-Cl-AnilineDMSO60.01.10 x 10-5 M-1s-1 researchgate.netnih.gov

The deuterium kinetic isotope effect (DKIE), determined by comparing the reaction rates of aniline (XC₆H₄NH₂) with its deuterated counterpart (XC₆H₄ND₂), is a powerful tool for probing transition state structures. jmest.org The magnitude of the DKIE (k_H/k_D) provides insight into the role of the N-H bond in the rate-limiting step.

A primary normal DKIE (k_H/k_D > 1) is observed when the N-H bond is partially broken in the transition state. beilstein-journals.org This is characteristic of mechanisms involving proton transfer, such as the frontside attack via a hydrogen-bonded, four-center-type transition state. beilstein-journals.orgdoi.or.krnih.gov Kinetic studies on the anilinolysis of various phosphinates and phosphinic chlorides have reported primary normal DKIEs in the range of 1.03 to 1.82, supporting this type of transition state. doi.or.krresearchgate.netnih.gov

Conversely, a secondary inverse DKIE (k_H/k_D < 1) indicates that the N-H(D) vibrational frequencies increase in the transition state relative to the ground state. beilstein-journals.org This is typically due to increased steric congestion around the nitrogen atom during a backside S_N2-type attack or in the formation of a TBP intermediate where proton transfer is not rate-limiting. beilstein-journals.orgresearchgate.net

Interestingly, the nature of the DKIE can change with the basicity of the aniline nucleophile, signaling a mechanistic shift. rsc.orgresearchgate.netnih.gov For the anilinolysis of O-aryl methyl phosphonochloridothioates, stronger (more basic) anilines exhibit primary normal DKIEs (k_H/k_D = 1.03–1.30), while weaker anilines show large secondary inverse DKIEs (k_H/k_D = 0.367–0.567). rsc.orgresearchgate.net This suggests a change from a concerted, frontside attack mechanism for strong nucleophiles to a stepwise, backside attack for weaker ones. rsc.orgresearchgate.net

Deuterium Kinetic Isotope Effects (k_H/k_D) for Anilinolysis Reactions
Phosphorus SubstrateAniline Substituent (X)SolventTemperature (°C)k_H/k_DProposed MechanismReference
Diphenyl Phosphinic Chloridep-MeOAcetonitrile55.01.42Concerted, Frontside Attack doi.or.kr
Diphenyl Phosphinic ChlorideHAcetonitrile55.01.64Concerted, Frontside Attack doi.or.kr
Diphenyl Phosphinic Chloridep-ClAcetonitrile55.01.82Concerted, Frontside Attack doi.or.kr
Aryl Diphenyl PhosphinateVariousDMSO60.01.24-1.51Stepwise, Frontside Attack researchgate.netnih.gov
O-Aryl Methyl Phosphonochloridothioate4-MeO (Stronger Base)Acetonitrile55.01.30Concerted, Frontside Attack rsc.orgresearchgate.net
O-Aryl Methyl Phosphonochloridothioate4-Cl (Weaker Base)Acetonitrile55.00.567Stepwise, Backside Attack rsc.orgresearchgate.net
O-Aryl Methyl Phosphonochloridothioate3-NO₂ (Weaker Base)Acetonitrile55.00.367Stepwise, Backside Attack rsc.orgresearchgate.net

Cross-Interaction Constants (CICs) and Linear Free Energy Relationships

Linear Free Energy Relationships (LFERs), such as the Hammett and Brønsted equations, are fundamental tools for elucidating the mechanisms of chemical reactions. scispace.com In the study of organophosphorus compounds, these relationships are extended through the use of Cross-Interaction Constants (CICs) to provide more detailed insights into the transition state (TS) structure. The CIC, denoted as ρXZ or ρXY, is determined by observing how the Hammett coefficient for substituents in the substrate (ρZ) changes with different substituents in the nucleophile (X), or vice versa. The sign and magnitude of the CIC offer significant clues about the reaction mechanism.

Kinetic studies on the reactions of Z-aryl diphenyl phosphinates with X-anilines in dimethyl sulfoxide (B87167) at 60.0 °C have shown a positive cross-interaction constant, with ρXZ = 0.65. nih.gov A positive CIC is indicative of a stepwise reaction mechanism where the rate-limiting step is the expulsion of the leaving group from a pentacoordinate intermediate. scispace.comnih.gov This contrasts sharply with the anilinolysis of related compounds like aryl phenyl chlorophosphates and aryl phenyl chlorothiophosphates, which exhibit negative CICs (ρXY = -0.22 to -1.31). sapub.orgacs.orgresearchgate.net A negative CIC typically signifies a concerted S_N2 mechanism, where bond formation and bond breaking occur simultaneously. sapub.orgacs.org The difference in the sign of the CIC is a powerful diagnostic tool for distinguishing between concerted and stepwise pathways in phosphoryl transfer reactions.

For the reaction of 2,4-dinitrophenyl diphenylphosphinate (B8688654) with primary amines, a linear Brønsted-type plot is observed with a βnuc value of 0.53, which is characteristic of reactions proceeding through a concerted mechanism. scispace.com

Table 1: Cross-Interaction Constants (CICs) for the Aminolysis of Various Phosphorus Compounds
Reactant SystemCIC (ρ)Proposed MechanismReference
Z-Aryl Diphenyl Phosphinates + X-AnilinesρXZ = +0.65Stepwise nih.gov
Aryl Phenyl Chlorothiophosphates + AnilinesρXY = -0.22Concerted SN2 acs.orgresearchgate.net
Aryl 4-chlorophenyl Chlorothiophosphates + AnilinesρXY = -0.50Concerted SN2 acs.orgresearchgate.net
Phenyl Substituted Phenyl Chlorophosphate + AnilinesρXY = -1.31Concerted SN2 scispace.comsapub.org

Influence of Steric Hindrance and Electronic Parameters on Reaction Rates

The rate of nucleophilic substitution at the phosphorus center is profoundly influenced by both the steric bulk and the electronic properties of the substituents attached to the phosphorus atom and the nucleophile.

Steric Hindrance: Generally, an increase in the steric hindrance of the alkyl or aryl groups on the phosphinate ester significantly decreases the reaction rate. mdpi.com This is evident in the alkaline hydrolysis of various ethyl phosphinates, where the reaction rate drops dramatically as the size of the substituents increases. mdpi.com For instance, the relative rate constants for the hydrolysis of diethyl, diisopropyl, and di-tert-butyl phosphinates were reported as 260, 41, and 0.08, respectively, highlighting the powerful retarding effect of bulky groups. mdpi.com However, in the specific case of the anilinolysis of aryl dimethyl, methyl phenyl, and diphenyl phosphinates, while steric effects from the ligands do play a role, their impact is considered relatively small compared to other phosphinate systems. nih.gov The Taft equation can be employed to quantitatively rationalize the steric effects of ligands on reaction rates. scispace.comsapub.org

Table 2: Effect of Steric Hindrance on the Relative Rate of Alkaline Hydrolysis of Ethyl Phosphinates
CompoundRelative Rate ConstantReference
Ethyl Diethylphosphinate260 mdpi.com
Ethyl Diisopropylphosphinate41 mdpi.com
Ethyl Di-tert-butylphosphinate0.08 mdpi.com

Electronic Parameters: The electronic nature of substituents also plays a crucial role. Electron-withdrawing groups attached to the phosphorus atom or in the leaving group generally increase the reaction rate by making the phosphorus center more electrophilic and stabilizing the departing anion. mdpi.com Conversely, the nucleophilicity of the attacking aniline is a key factor; substituents on the aniline ring that increase its basicity also enhance its nucleophilicity, leading to a faster reaction rate. nsf.gov However, steric factors can interfere with electronic effects. For example, the presence of two bulky isopropyl groups on N,N-diisopropylaniline significantly diminishes its nucleophilicity, causing its reaction rate to deviate from the linear free energy relationship established for other less hindered anilines. nsf.gov

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent can fundamentally alter the kinetics, thermodynamics, and even the mechanism of phosphoryl transfer reactions. nih.govresearchgate.net Solvents influence reaction rates by differentially stabilizing the ground states of the reactants and the transition state of the reaction. nih.govorientjchem.org

In kinetic studies involving the reaction of triphenyl phosphite (B83602), dialkyl acetylenedicarboxylates, and 3,4-dichloro aniline, the reaction rate was observed to increase in solvents with a higher dielectric constant. orientjchem.org For example, the reaction proceeds more slowly in a 50:50 mixture of n-hexane and 1,2-dichloroethane (B1671644) (a lower dielectric constant environment) compared to pure 1,2-dichloroethane (a higher dielectric constant environment). orientjchem.org This suggests that the transition state is more polar than the reactants and is better stabilized by more polar solvents. orientjchem.org

General solvent effects can be parameterized using scales such as Kosower's Z scale or Kamlet-Taft parameters to create LFERs that correlate reaction rates with solvent properties. nih.gov In some cases, changing the solvent from a polar protic solvent like water to a less polar or aprotic solvent can lead to dramatic rate accelerations, sometimes by factors as large as 10⁹. nih.gov This is often attributed to the desolvation of the ground state nucleophile in the less polar solvent, which increases its chemical potential and reactivity. nih.govresearchgate.net The activation entropy (ΔS‡) can also be a strong indicator of solvent participation and mechanistic changes. nih.gov

Table 3: Qualitative Effect of Solvent Dielectric Constant on Reaction Rate
Solvent EnvironmentRelative Reaction RateRationaleReference
1,2-Dichloroethane (Higher Dielectric Constant)FasterGreater stabilization of the activated complex orientjchem.org
n-Hexane / 1,2-Dichloroethane (50:50) (Lower Dielectric Constant)SlowerLesser stabilization of the activated complex orientjchem.org

Stereochemical Outcomes of Phosphorus-Center Reactions

Retention and Inversion of Configuration at the Phosphorus Atom

When a phosphinate with a chiral phosphorus center undergoes nucleophilic substitution, the reaction can proceed with either inversion or retention of the stereochemical configuration at the phosphorus atom. The outcome is highly dependent on the reaction mechanism, the structure of the substrate, and the nature of the nucleophile. mdpi.comresearchgate.netresearchgate.net

Inversion of Configuration: A bimolecular nucleophilic substitution (S_N2) reaction at a phosphorus center, analogous to the S_N2 reaction at carbon, typically proceeds through a trigonal bipyramidal transition state where the nucleophile attacks from the side opposite to the leaving group (backside attack). mdpi.com This pathway leads to a predictable inversion of configuration at the chiral phosphorus atom. mdpi.comresearchgate.net For example, the stereospecific substitution of the alkoxy group in optically pure H-phosphinates by organolithium or Grignard reagents occurs with inversion of configuration at the phosphorus center. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

NMR spectroscopy provides unparalleled insight into the molecular framework of aniline (B41778) phosphinates by probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ³¹P.

Proton NMR is fundamental in identifying the various proton environments within the molecule. In aniline phosphinate derivatives, such as N-phenylphosphoramidates, the aromatic protons on the aniline ring typically appear as a complex multiplet in the range of 7.12-7.46 ppm. The proton attached to the nitrogen (N-H) can be observed as a multiplet, for instance, around 3.06 ppm, with its chemical shift and multiplicity influenced by coupling to the adjacent phosphorus atom and by solvent interactions. rsc.org Protons on substituent groups, such as the methyl groups in a dimethyl phosphinate derivative, would show distinct signals, often as doublets due to coupling with the phosphorus atom. rsc.org

Table 1: Illustrative ¹H NMR Chemical Shifts for an N-Phenylphosphoramidate Derivative (Data sourced from a study on related dinucleoside phosphoramidates) rsc.org

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Aromatic Protons (Ar-H)7.46-7.12Multiplet (m)
Amine Proton (P-NH)3.06Multiplet (m)

Carbon-13 (¹³C) NMR Applications

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For this compound structures, distinct signals are observed for the aromatic carbons. The carbon atom directly bonded to the nitrogen (C1) is typically found in the region of 135-145 ppm. Other aromatic carbons appear at characteristic chemical shifts, influenced by their position relative to the amino group. acs.org For example, in N-phenylphosphoramidate structures, aromatic carbon signals can be found between approximately 111 and 151 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for an Aniline Derivative (Data sourced from a study on N-(2,4-dimethylphenyl)methanesulfonamide) acs.org

Carbon EnvironmentChemical Shift (δ, ppm)
Aromatic C (C-N)135.6
Aromatic C134.2
Aromatic C130.3
Aromatic C121.7

Phosphorus-31 (³¹P) NMR for Phosphorus Environment Analysis

³¹P NMR is a highly specific and sensitive technique for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus is directly indicative of its oxidation state, coordination number, and the nature of its substituents. For phosphinate derivatives, the ³¹P signal typically appears in a distinct region of the spectrum. For instance, in a study of 1-adamantyl aryl-H-phosphinates, the ³¹P NMR signal was observed at 12.0 ppm. mdpi.com In other related phosphinate structures, these shifts can vary; for example, a signal at 55.4 ppm was reported for a β-(p-nitrobenzamide) ethyl methyl phosphinate. royalsocietypublishing.org The magnitude of the chemical shift difference between enantiomers of chiral phosphinates can be used to determine enantiomeric excess. nih.gov

Table 3: Selected ³¹P NMR Chemical Shifts for Phosphinate and Related Compounds

Compound TypeSolventChemical Shift (δ, ppm)Reference
1-Adamantyl Aryl-H-phosphinateCDCl₃12.0 mdpi.com
N,P-diphenyl-N-(p-tolyl)phosphinic AmideAcetone-d₆71.13, 64.68 nsf.gov
Methyl Paraoxon (related phosphate)CD₃CN-4.3 rsc.org
β-(p-nitrobenzamide) ethyl methyl phosphinate-55.4 royalsocietypublishing.org

Vibrational Spectroscopy for Bond Analysis and Intermolecular Interactions

Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of molecules, providing valuable information on functional groups and bonding.

FTIR spectroscopy is instrumental in identifying the key functional groups present in aniline phosphinates. The spectra of aniline-containing compounds show characteristic absorption bands. The N-H stretching vibration typically appears in the region of 3350-3450 cm⁻¹. researchgate.net The N-H bending (scissoring) mode is observed around 1602-1622 cm⁻¹. researchgate.netscirp.org Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring produce a series of peaks between 1450 and 1600 cm⁻¹. For the phosphinate group, the P=O stretching vibration is a prominent feature, typically found in the 1180-1250 cm⁻¹ range, while P-O-C or P-N stretching vibrations occur at lower wavenumbers. The analysis of shifts in these peak positions upon complexation or reaction can provide insight into the bonding interactions. researchgate.net

Table 4: Key FTIR Vibrational Frequencies for Aniline and Related Functional Groups

Vibrational ModeFrequency (cm⁻¹)Reference
N-H Stretch3350 researchgate.net
N-H Bend (Scissoring)1622 researchgate.net
C-N Stretch1234 scirp.org
Aromatic C=C Stretch~1600 scirp.org

Raman Spectroscopy and Surface Enhanced Raman Spectroscopy (SERS) Techniques

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of aniline shows a strong ring deformation mode at 1175 cm⁻¹ and an NH₂ scissoring mode at 1602 cm⁻¹. scirp.org Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed on metal surfaces. In SERS studies of aniline, characteristic adsorbate-surface vibrations can be observed at low frequencies (e.g., ~226 cm⁻¹), indicating adsorption via the nitrogen atom. pku.edu.cn SERS can also reveal changes in molecular orientation on the surface as a function of experimental conditions. pku.edu.cn While SERS is often performed on aniline itself, the data provides a strong basis for interpreting the spectra of this compound derivatives on SERS-active substrates. scirp.orgresearchgate.net

Table 5: Characteristic Raman Shifts for Aniline scirp.org

Vibrational ModeFrequency (cm⁻¹)
NH₂ Scissoring1602
C-N Stretch1234
Ring Deformation1175
NH₂ Wagging538

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining insight into its structure through the analysis of its fragmentation patterns. For this compound, the analysis would confirm the mass of the intact ion pair or its constituent ions.

The molecular formula for this compound is C₆H₁₀NO₃P, which corresponds to a monoisotopic mass of 175.039830 Da. chemspider.com In a typical soft ionization mass spectrometry experiment, such as electrospray ionization (ESI), the protonated molecule, the anilinium cation, would be readily observed.

Table 1: Molecular Weight Data for this compound

Parameter Value
Chemical Formula C₆H₁₀NO₃P
Monoisotopic Mass 175.039830 Da chemspider.com
Average Mass 175.124 Da chemspider.com
Expected [M+H]⁺ Ion m/z 176.0471

The fragmentation pattern in a tandem mass spectrometry (MS/MS) experiment provides a structural fingerprint of the molecule. While a specific experimental spectrum for this compound is not widely published, a theoretical fragmentation pattern can be predicted based on its structure and known fragmentation of related compounds. The primary fragment observed would likely be the stable anilinium cation at m/z 94. Further fragmentation of this ion is well-documented and involves the characteristic loss of neutral molecules. miamioh.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Identity of Fragment
176.0 94.0 H₃PO₃ Anilinium cation
94.0 77.0 NH₃ Phenyl cation

X-ray Crystallography for Solid-State Molecular and Crystal Structures

As of now, a published single-crystal X-ray structure for this compound is not available in open literature. However, were the structure to be determined, it would reveal the precise three-dimensional arrangement of the anilinium cation and the phosphinate anion. The structure would be dominated by the ionic bond between the positively charged anilinium ion (C₆H₅NH₃⁺) and the negatively charged phosphinate ion (H₂PO₂⁻).

Key structural features expected to be elucidated would include extensive hydrogen bonding networks. Specifically, the hydrogen atoms of the ammonium (B1175870) group (-NH₃⁺) would act as hydrogen bond donors to the oxygen atoms of the phosphinate anion, creating a stable, extended lattice. Analysis of related structures, such as monoalkyl (α-anilino-N-benzyl)phosphonate derivatives, confirms that the phosphonate (B1237965)/phosphinate groups and the aniline nitrogen are key participants in forming such hydrogen-bonded networks. researchgate.net

Table 3: Potential Parameters from X-ray Crystallography of this compound

Parameter Description
Crystal System The symmetry system of the crystal (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths & Angles Precise distances and angles between atoms (e.g., N-H, P-O, C-N bonds).
Hydrogen Bond Geometry Distances and angles of the N-H···O hydrogen bonds.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophore present, which is the anilinium cation. The phosphinate anion does not possess electronic transitions in the 200–800 nm range.

The spectrum would therefore be very similar to that of aniline dissolved in an acidic solution. The absorption bands arise from π-π* transitions within the benzene (B151609) ring of the anilinium ion. Based on data for aniline, characteristic absorption maxima are expected in the UV region. nih.gov

Table 4: Expected UV-Vis Absorption Data for this compound

Transition Type Expected λmax (nm) Molar Absorptivity (log ε)
π-π* (Benzene Ring) ~235 ~3.9

The primary absorption band around 235 nm corresponds to the main π-π* transition of the aromatic system. A second, weaker band is often observed near 285 nm. These transitions are characteristic of the phenyl group attached to an electron-withdrawing ammonium group. nih.gov Studies on related phosphonated polyanilines also show absorption bands in the UV region attributed to π-π* transitions, although their exact position is influenced by the polymer chain's conjugation length. ua.es

Significant electronic emission (fluorescence or phosphorescence) is not a characteristic feature of simple aniline derivatives at room temperature, and thus, this compound is not expected to be emissive.

Computational Chemistry and Theoretical Modeling of Aniline Phosphinate Systems

Density Functional Theory (DFT) Applications

Density Functional Theory has become a cornerstone of computational chemistry for studying organophosphorus compounds due to its favorable balance of accuracy and computational cost. ijcce.ac.ir It is employed to elucidate various aspects of aniline (B41778) phosphinate systems, from the optimization of their three-dimensional structures to the prediction of their chemical behavior.

The first step in most computational studies is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set like 6-311++G(d,p), researchers can calculate the equilibrium geometry of aniline phosphinate. ijcce.ac.irresearchgate.netresearchgate.net This process systematically adjusts the positions of the atoms to find the arrangement with the lowest possible energy.

The output of a geometry optimization provides key structural parameters. For an this compound system, this would include bond lengths (e.g., P-C, P=O, C-N, N-H), bond angles (e.g., O-P-O, C-N-H), and dihedral angles, which describe the rotation around bonds. These computed parameters can be compared with experimental data, for instance, from X-ray crystallography, to validate the accuracy of the computational model. researchgate.netacs.org

Table 1: Representative Theoretical Geometric Parameters for a Phosphonate (B1237965) System Note: This table is illustrative, based on typical values found in DFT studies of related organophosphorus compounds. Actual values for this compound would require specific calculation.

ParameterBond/AngleTypical Calculated Value (B3LYP/6-31G*)
Bond LengthP=O~1.48 Å
Bond LengthP-C~1.82 Å
Bond LengthP-O~1.60 Å
Bond AngleO=P-C~115°
Bond AngleO-P-O~105°
Dihedral AngleC-C-P=OVaries with conformation

DFT is exceptionally useful for analyzing the electronic structure of molecules. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sciencepg.com The HOMO represents the region from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. The LUMO represents the region most likely to accept an electron, indicating its electrophilic nature. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. acs.org A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and polarizability. ijcce.ac.ir For this compound, the HOMO is typically localized on the electron-rich aniline ring, while the LUMO may be distributed across the phosphinate group, depending on the substituents. sciencepg.comresearchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. mdpi.com It maps regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In an this compound molecule, the MEP would typically show a negative potential around the oxygen atoms of the phosphinate group and a relatively electron-rich region associated with the π-system of the aniline ring. ijcce.ac.ir The area around the amine's hydrogen atoms would show a positive potential. These maps are invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding. acs.org

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are representative examples from DFT calculations on related aromatic amine and phosphonate compounds. acs.org

Compound SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Aniline Derivative-5.94-2.873.07
Phosphonate Derivative-5.18-2.682.50

DFT calculations are a powerful tool for predicting the outcome of chemical reactions where multiple products are possible. Regioselectivity, which describes which position on a molecule reacts, can be rationalized by examining the properties of the reactants. amazonaws.com For the electrophilic substitution on the aniline ring of this compound, the most likely site of attack can be predicted by analyzing local reactivity descriptors derived from DFT, such as Fukui functions or by simply inspecting the regions of highest electron density in the HOMO. ijcce.ac.iramazonaws.com Generally, the amino group directs electrophilic attack to the ortho and para positions.

Stereoselectivity, the preference for forming one stereoisomer over another, can be predicted by calculating the energies of the transition states leading to the different products. rsc.org The reaction pathway with the lowest energy barrier will be the most favorable, and the stereochemistry of its corresponding transition state will determine the stereochemistry of the major product. rsc.org For reactions involving the creation of a new chiral center, DFT can help elucidate the factors, such as steric hindrance or electronic interactions in the transition state, that favor one stereochemical outcome. acs.org

To gain a deeper understanding of a reaction mechanism, computational chemists construct a reaction energy profile (also known as a potential energy surface). This profile plots the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. chemrxiv.orgrsc.org

DFT calculations are used to locate the optimized geometries and energies of all stationary points along the reaction coordinate, including reactants, products, and any stable intermediates. researchgate.net The most challenging part is locating the transition state (TS), which is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other directions. mdpi-res.com Algorithms have been developed to specifically search for these TS structures. mdpi-res.com

Prediction of Regioselectivity and Stereoselectivity

Molecular Mechanics and Dynamics Simulations

While DFT is excellent for studying individual molecules and reaction steps, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for modeling larger systems and longer timescales. acs.org These methods use classical physics and simplified energy functions (force fields) to describe the interactions between atoms, making them computationally less expensive than quantum mechanical methods. acs.org

This compound can be incorporated into layered hybrid organic-inorganic materials, such as metal phosphonates. researchgate.net Understanding the structure and interactions within the interlayer space of these materials is key to controlling their properties. Molecular mechanics and dynamics simulations are ideal for this purpose. researchgate.net

In a pioneering study on a related system, molecular mechanics was used to model aniline molecules intercalated within the layers of a zirconium phosphonate phosphate (B84403) host. uvm.edu The simulations provided insight into the energetically favorable orientations of the aniline molecules within the inorganic layers. It was found that the most stable arrangement involved the aniline molecule being tilted with respect to the zirconium planes. uvm.edu However, a slightly higher energy orientation, where the aniline was parallel to the planes, was also identified, which would be a prerequisite for in-situ polymerization to form polyaniline. uvm.edu

These simulations can predict macroscopic properties like the interlayer spacing (d-spacing), which can be directly compared with experimental X-ray diffraction (XRD) data. uvm.edu In the aforementioned study, the calculated increase in d-spacing upon aniline intercalation (4.0–4.4 Å) closely matched the experimental value (4.2 Å), validating the model's accuracy. uvm.edu MD simulations can further explore the dynamic behavior of the organic components, such as the mobility of alkyl chains or the diffusion of guest molecules within the layers, providing a complete picture of the structure-property relationships in these hybrid materials. researchgate.net

Studies on Steric Effects and Ligand Backbone Distortion

Computational and kinetic studies have provided significant insights into the role of steric effects and ligand backbone distortion in the reactivity and mechanisms of this compound systems. The size and nature of the substituents on the phosphorus atom and the aniline ring can profoundly influence the accessibility of the reaction center and the geometry of the transition state.

In the anilinolysis of various phosphinate esters, the steric effects of the ligands (R¹ and R²) attached to the phosphorus atom play a crucial, though sometimes subordinate, role compared to electronic effects. For instance, kinetic studies on the reactions of Z-aryl dimethyl (1), methyl phenyl (2), and diphenyl (3) phosphinates with X-anilines demonstrated that while steric effects are influential, their impact is considerably smaller than in other related phosphinate systems. nih.govresearchgate.net The anilinolysis rates of chlorophosphate systems, in particular, are found to be predominantly dependent on the steric effects of the ligands, with the rate being inversely proportional to the size of the ligands. sapub.orgscispace.com This is attributed to the relatively large size of the aniline nucleophile, where significant steric hindrance can dictate the direction of nucleophilic attack. sapub.orgscispace.com

The Taft equation, log(k/k₀) = δEₛ, is often employed to quantify the contribution of steric effects, where Eₛ is the Taft steric parameter and δ is the sensitivity coefficient. A comparison of δ values highlights the varying degrees of steric hindrance in different reactions. For example, the δ value for the anilinolysis of certain phosphinic chlorides was found to be 0.737, which is significantly larger than for the ethanolyses (0.478) or hydrolyses (0.345) of related phosphinates, indicating a greater sensitivity to steric hindrance in the reaction with aniline. sapub.orgscispace.com

System/ReactionLigands (R¹, R²)Steric Effect Sensitivity (δ)Key FindingReference
Anilinolysis of Phosphinic ChloridesVaried Alkyl/Aryl0.737Steric effects are highly significant in determining reaction rates. sapub.org
Ethanolysis of PhosphinatesVaried Alkyl/Aryl0.478Moderate sensitivity to steric hindrance. sapub.org
Hydrolysis of PhosphinatesVaried Alkyl/Aryl0.345Lower sensitivity to steric effects compared to anilinolysis. sapub.org
Anilinolysis of Aryl PhosphinatesMe₂, Me/Ph, Ph₂-Steric effects play a role, but are smaller than in other systems. nih.govresearchgate.net

Calculation of Thermochemical and Activation Parameters (Eₐ, ΔH‡, ΔS‡, ΔG‡)

Theoretical calculations are instrumental in elucidating the reaction mechanisms involving aniline phosphinates by providing detailed energy profiles and quantifying the thermodynamic and kinetic parameters of the reaction pathways. nih.gov Methods such as Density Functional Theory (DFT) and ab initio molecular orbital theory are commonly used to calculate activation energies (Eₐ), as well as the activation enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡). nih.govorientjchem.orgresearchgate.net

A theoretical study on the formation of phosphonate esters from the reaction of triphenyl phosphite (B83602), dimethyl acetylenedicarboxylate (B1228247), and aniline investigated multiple potential mechanisms in the gas phase using the HF/6-311G(d,p) level of theory. nih.gov By calculating the potential energy surface, the study identified the most favorable reaction pathway and determined that the initial step was rate-determining. nih.gov Such calculations provide a molecular-level understanding that complements experimental kinetic data obtained from techniques like UV spectrophotometry. nih.govorientjchem.orgresearchgate.net

Similarly, kinetic and activation parameters have been determined for the reaction between triphenyl phosphite, dialkyl acetylenedicarboxylates, and 3,4-dichloroaniline. orientjchem.orgresearchgate.net The dependence of the second-order rate constant on temperature allows for the calculation of these parameters through the Arrhenius and Eyring equations, providing valuable information on the transition state's nature. orientjchem.orgresearchgate.net For instance, a concerted Sₙ2 mechanism for the anilinolysis of bis(2-oxo-3-oxazolidinyl) phosphinic chloride in acetonitrile (B52724) was supported by the calculated activation parameters, which included a relatively low activation enthalpy (ΔH‡) and a large negative activation entropy (ΔS‡). sapub.orgscispace.com The large negative ΔS‡ value is indicative of a highly ordered, associative transition state. sapub.orgscispace.com

The table below presents a selection of calculated activation parameters for reactions involving aniline or its derivatives in phosphinate/phosphonate formation.

ReactionMethodEₐ (kJ/mol)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)ΔG‡ (kcal/mol)Reference
Triphenyl phosphite + Dimethyl acetylenedicarboxylate + AnilineHF/6-311G(d,p)---- nih.gov
Triphenyl phosphite + Dialkyl acetylenedicarboxylates + 3,4-dichloroanilineUV-spectrophotometry, Arrhenius/Eyring plots31.06-40.45--- orientjchem.orgresearchgate.net
Anilinolysis of bis(2-oxo-3-oxazolidinyl) phosphinic chlorideKinetic Study-9.7-44- sapub.orgscispace.com

Note: Dashes indicate data not specified in the cited sources. The study in reference nih.gov focused on the theoretical potential energy surface without reporting specific numerical values in the abstract. The study in references orientjchem.orgresearchgate.net reported a range of Eₐ values dependent on the specific dialkyl acetylenedicarboxylate used.

These computational approaches are crucial for predicting reactivity, understanding reaction mechanisms, and designing new synthetic routes involving this compound and related compounds. nih.govresearchgate.net

Advanced Applications in Materials Science and Environmental Chemical Processes

Development of Advanced Polymeric and Hybrid Materials

The incorporation of aniline (B41778) and phosphinate functionalities into polymeric and hybrid materials has been a subject of significant research, aiming to create materials with tailored electronic, optical, and structural properties.

Postintercalative Polymerization of Aniline in Layered Metal Phosphates

A notable strategy for creating organized polymeric structures involves the post-intercalative polymerization of aniline within the galleries of layered inorganic hosts, such as metal phosphates. researchgate.netnorthwestern.edu This method utilizes the confined spaces within the inorganic lattice to direct the polymerization process, potentially leading to polymers with unique structural and electronic properties compared to their bulk counterparts. northwestern.edu

The process begins with the intercalation of aniline molecules into the interlayer spaces of layered metal phosphates like α-titanium phosphate (B84403) (α-Ti(HOPO₃)₂·H₂O), α-zirconium phosphate (α-Zr(HOPO₃)₂·H₂O), and uranyl phosphate (HUO₂PO₄·4H₂O). researchgate.netnorthwestern.edu The intercalation of aniline leads to an expansion of the interlayer spacing of the host material, which can be monitored by X-ray diffraction (XRD). For instance, in α-titanium phosphate and α-zirconium phosphate, a bilayer of aniline molecules is typically formed in the gallery space. northwestern.edu

Subsequent thermal treatment of the aniline-intercalated material in the presence of an oxidant, such as ambient oxygen, initiates the polymerization of aniline to form polyaniline (PANI) within the layers of the metal phosphate. northwestern.edu The formation of PANI is confirmed through various spectroscopic techniques, including Fourier-transform infrared (FT-IR) and UV-visible spectroscopy. researchgate.netnorthwestern.edu Interestingly, following polymerization, a decrease in the interlayer spacing is often observed in hosts like titanium and zirconium phosphates, suggesting a rearrangement of the polymer chains into a more compact, monolayer-like structure within the galleries. northwestern.edu In contrast, in uranyl phosphate, a slight increase in the interlayer spacing can occur. northwestern.edu

Table 1: Interlayer Spacing Changes During Postintercalative Polymerization of Aniline

Host Material Intercalated Species Initial Interlayer Spacing (Å) Final Interlayer Spacing (Å)
α-Ti(HOPO₃)₂ Anilinium 18.87 13.25
α-Zr(HOPO₃)₂ N-phenyl-1,4-phenylenediamine 28.3 20.5
HUO₂PO₄ Anilinium 10.46 11.8

Data sourced from Chemistry of Materials. northwestern.edu

The resulting polyaniline-metal phosphate nanocomposites are typically electrical insulators. northwestern.edu This method of in-situ polymerization within a confined environment offers a pathway to control the dimensionality and organization of conducting polymers, which is crucial for their application in various electronic and optical devices. scilit.comkoreascience.kr

Design of Photoresponsive Materials and Photoswitches Incorporating Phosphinate Moieties

Phosphinate moieties have been incorporated into the design of photoresponsive materials and molecular photoswitches, which can undergo reversible changes in their structure and properties upon light irradiation. researchgate.netrsc.org These materials are of great interest for applications in optical data storage, molecular electronics, and photopharmacology. researchgate.netrsc.org

One approach involves the integration of a phosphinate group into the chromophore of a photoswitch. For example, hemiphosphoindigo (HPI) photoswitches, which are phosphorus-based analogues of the well-known indigo (B80030) dyes, have been developed. researchgate.net In these molecules, the phosphinate group is a core part of the indigoid chromophore. researchgate.netdntb.gov.ua These HPI photoswitches exhibit high thermal stability, excellent fatigue resistance, and can be tuned to be water-soluble, which is advantageous for biological applications. researchgate.net

The photophysical properties of these photoswitches can be tailored by modifying the substituents on the molecule. For instance, the introduction of different groups can influence the absorption and emission wavelengths, as well as the quantum yields of the photoswitching process. rsc.org

Exploration of Aggregation-Induced Emission (AIE) Properties in Organofluorophores

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. wikipedia.orgnih.gov This property is the opposite of the common aggregation-caused quenching (ACQ) effect and has significant potential for applications in sensors, bio-imaging, and light-emitting devices. nih.govresearchgate.net

Organofluorophores containing phosphonate (B1237965) esters have been shown to exhibit AIE properties. researchgate.net In these systems, the phosphonate group, often in combination with other structural elements like siloxanes, can lead to materials that are weakly fluorescent in dilute solutions but show strong blue photoluminescence in the aggregated state. researchgate.net The mechanism behind this AIE phenomenon is attributed to the restriction of intramolecular motion (RIM) in the aggregated state. nih.govresearchgate.net In solution, the molecules can undergo various intramolecular rotations and vibrations that lead to non-radiative decay of the excited state. In the aggregated form, these motions are sterically hindered, which closes the non-radiative decay channels and promotes radiative decay in the form of fluorescence. researchgate.net

Interaction Studies of Conducting Polymers with Phosphorus-Containing Dopants

The properties of conducting polymers like polyaniline (PANI) can be significantly influenced by the type of dopant used. capes.gov.brresearchgate.net Phosphorus-containing acids, including phenylphosphinic acid, have been investigated as dopants for PANI. capes.gov.brresearchgate.net The doping process involves the protonation of the imine nitrogen atoms in the PANI backbone, which leads to the formation of charge carriers and an increase in electrical conductivity. capes.gov.br

Studies have shown that the size and chemical nature of the phosphorus-containing dopant anion can affect the properties of the resulting doped PANI. researchgate.netrsc.org For instance, the use of bulkier anions can improve the solubility of the doped polymer in organic solvents. researchgate.net The conductivity of the doped PANI also varies with the specific phosphorus-containing acid used. capes.gov.brresearchgate.net

Table 2: Conductivity of Polyaniline Doped with Different Organic Phosphorus Acids

Dopant Acid Conductivity
Phenylphosphinic acid Lower
2-Chloroethylphosphonic acid Intermediate
Styrylphosphonic acid Higher

Data sourced from a study on polyaniline doped with phosphorous organic acids. researchgate.net

Furthermore, the interaction between the dopant and the polymer chain can influence the polymer's morphology and stability. researchgate.netdiva-portal.org The development of self-doped polyanilines, where the dopant is covalently attached to the polymer backbone, is another area of interest. For example, poly(anilineboronic acid) can form a complex with phosphoric acid, leading to a self-doped polymer with enhanced redox stability. google.com

Role in Catalysis and Ligand Design

Phosphorus-containing compounds are widely used as ligands for transition metal catalysts and as organocatalysts themselves. The electronic and steric properties of the phosphorus center can be readily tuned, which allows for the design of highly selective and active catalysts. researchgate.netresearchgate.net

Phosphorus-Based Catalysis in Organic Transformations

Phosphorus-based compounds, including those derived from aniline, play a crucial role in a variety of catalytic organic transformations. acs.orgnih.gov One of the most prominent examples is the Kabachnik-Fields reaction, which is a three-component reaction between an aldehyde, an amine, and a phosphite (B83602) to produce α-aminophosphonates. rsc.orgrsc.orgorgchemres.org These products are of significant interest due to their potential biological activities. rsc.orgorientjchem.org

The Kabachnik-Fields reaction can be catalyzed by a range of catalysts, and recent research has focused on developing more efficient and environmentally friendly catalytic systems. rsc.orgrsc.org For example, zirconium-based catalysts have been shown to be effective for the asymmetric synthesis of α-aminophosphonates from both aromatic and aliphatic aldehydes, with high yields and enantioselectivities. rsc.org

Furthermore, aniline derivatives can be used in other phosphorus-based catalytic reactions. For instance, a straightforward synthesis of diphenyl arylphosphonates can be achieved from anilines and triphenyl phosphite using salicylic (B10762653) acid as a catalyst. organic-chemistry.org In some cases, phosphorus compounds can act as both a reactant and a ligand, which can simplify the catalytic system and reduce costs. rsc.org The development of phosphorus-based ligands and catalysts continues to be an active area of research, with the aim of creating more efficient and selective methods for organic synthesis. researchgate.netresearchgate.nettandfonline.com


Chiral Aniline-Phosphorus Ligands in Asymmetric Synthesis

The development of sophisticated chiral ligands is a cornerstone of modern asymmetric synthesis, enabling the construction of stereogenic centers in molecules with high precision. While chiral phosphorus ligands have been extensively developed, a notable advancement involves the use of C2-symmetric chiral aniline as a precursor for a family of induced-fit chiral N-heterocyclic carbene (NHC) ligands. nih.gov These ligands are advantageous due to their modular and straightforward preparation, often synthesized on a large scale from inexpensive starting materials without the need for column chromatography. nih.gov

These aniline-derived NHC ligands are characterized by a bulky yet flexible nature, making them versatile for a wide range of asymmetric metal-catalyzed reactions, including those catalyzed by palladium, nickel, and copper. nih.gov Their adaptability allows for effective stereocontrol in various challenging transformations. nih.gov The success of these ligands stems from the "privileged chiral fragment strategy," which incorporates a proven chiral scaffold—in this case, derived from chiral aniline—into the ligand design. nih.gov

Another class of chiral ligands derived from aniline involves ferrocenyl P,N-ligands. The synthesis of these ligands can involve the reaction of a ferrocenyl precursor with a substituted aniline. d-nb.info The C2-symmetrical axis in many chiral ligands is a key design feature, as it reduces the number of possible competing diastereomeric transition states during catalysis. d-nb.info Furthermore, optically active Cr-complexed arylphosphines represent another new class of monodentate phosphine (B1218219) ligands for asymmetric catalysis, which can be synthesized from achiral chromium-arene precursors in a few steps. acs.org

The application of these diverse aniline- and phosphorus-containing ligands is extensive. For instance, chiral phosphine-oxazoline ligands based on a spiro[4.4]-1,6-nonadiene framework have shown success in the iridium-catalyzed asymmetric hydrogenation of C=N and C=C double bonds. chinesechemsoc.org Chiral sulfinamide phosphine (Sadphos) ligands, which are non-C2-symmetric and easily tunable, have demonstrated excellent activity and enantioselectivity in a broad spectrum of reactions catalyzed by gold, copper, palladium, silver, iridium, rhodium, and cobalt. chinesechemsoc.org

Environmental Chemical Transformations and Degradation Pathways

Aniline and its derivatives are significant environmental pollutants, necessitating effective remediation technologies. Their degradation can occur through various chemical and biological pathways, often involving complex transformations. nih.gov

Microbial communities subjected to aniline stress have demonstrated a remarkable resilience, which is linked to specific metabolic functions. researchgate.net Among these, "phosphonate and phosphinate metabolism" has been identified as a keystone function, crucial for the stability and functioning of the soil microbiome in aniline-contaminated environments. researchgate.net This metabolic capability is often carried out by specific bacterial taxa, such as Nitrospira and Gemmatimonas. researchgate.net

Phosphonates are organic compounds containing a stable carbon-phosphorus (C-P) bond, making them resistant to simple hydrolysis. frontiersin.orgnih.gov However, various microorganisms have evolved enzymatic pathways to cleave this bond, allowing them to utilize phosphonates as a phosphorus source, particularly under phosphate-limited conditions. frontiersin.orgnih.gov The primary pathway for this is the C-P lyase pathway, a multi-enzyme complex that reductively cleaves the C-P bond. frontiersin.orgnih.gov

Research has shown that numerous bacterial and fungal species are capable of degrading phosphonates like α-aminomethylphosphonate, phosphonoacetate, or phenylphosphonate (B1237145) even in phosphate-rich media, indicating that the necessary enzymes are expressed without phosphorus limitation. rsc.org In aniline-degrading systems, the ability to metabolize phosphonates and phosphinates is a critical function for microbial survival and performance. researchgate.net For example, a microbial consortium enriched to degrade aniline showed high efficiency, with dominant populations of Comamonas and Zoogloea being key to its performance. researchgate.net

The oxidative degradation of aniline is a primary mechanism for its removal from wastewater and is the basis for many advanced oxidation processes (AOPs). nih.gov These processes typically rely on the generation of highly reactive species, most notably the hydroxyl radical (OH•), which has a high oxidation potential capable of degrading many recalcitrant organic compounds. nih.goviwaponline.com

The degradation process is often initiated by the oxidation of the aniline molecule to a radical cation. mdpi.com Subsequent reactions can lead to the formation of various intermediates. For instance, the coupling of aniline cation radicals can produce dimers such as 4-aminodiphenylamine (4ADA) through head-to-tail coupling and benzidine (B372746) via tail-to-tail coupling. rsc.orgresearchgate.net Further oxidation of these intermediates and the parent aniline molecule leads to the opening of the benzene (B151609) ring. iwaponline.com This results in the formation of smaller organic compounds like phenylsuccinic acid and maleic acid, which are ultimately mineralized to carbon dioxide (CO₂) and water (H₂O). iwaponline.com

In co-degradation scenarios, such as in the presence of phenolic compounds, the mechanism becomes more complex. Phenoxy radicals, formed from the oxidation of phenols, can themselves degrade aniline disinfection by-products through hydrogen atom abstraction reactions. nih.gov The efficiency of this process is influenced by the electronic properties of the substituents on both the phenoxy radical and the aniline compound. nih.gov

Different AOPs, such as the Fenton process (Fe²⁺/H₂O₂), electro-Fenton, and photocatalysis, all leverage these fundamental oxidative mechanisms to achieve aniline degradation. nih.goviwaponline.com

The elucidation of aniline degradation pathways heavily relies on spectroscopic techniques to identify transient intermediates and final products. A variety of methods are employed to analyze the complex mixture of compounds generated during the degradation process. nih.gov

In situ Fourier transform infrared spectroscopy (FTIRS) has been instrumental in providing real-time evidence for the formation of low molecular mass intermediates during aniline oxidation. rsc.orgresearchgate.net This technique has allowed for the first spectroscopic evidence of aniline dimers like 4-aminodiphenylamine (4ADA) and benzidine (BZ) forming on electrode surfaces during electrochemical polymerization. rsc.orgresearchgate.net FTIRS can also distinguish between different chemical species that may appear at similar potentials in voltammetric studies, such as differentiating the 4ADA dimer from p-benzoquinone, a major degradation product of polyaniline. rsc.orgresearchgate.net Other intermediates like indophenol (B113434) and the final mineralization product, CO₂, have also been detected by FTIRS. rsc.orgresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for identifying degradation products. In studies of aniline blue degradation by the enzyme short-chain dehydrogenase (SDRz), GC-MS analysis identified several metabolites, including benzeneacetaldehyde, a,a-diphenyl, 2-amino-4-methylbenzophenone, and benzenesulfonic acid, methyl ester. mdpi.com Similarly, in the biodegradation of aniline by Bacillus badius D1, GC-MS, along with ¹H NMR and FTIR, was used to establish the tentative degradation pathway. iosrjournals.org

The table below summarizes some of the intermediate and final products identified during aniline degradation using various spectroscopic methods.

Degradation ProcessAnalytical Technique(s)Identified ProductsReference(s)
Anodic Oxidation of AnilineIn situ FTIRS, Cyclic Voltammetry4-aminodiphenylamine (4ADA), Benzidine (BZ), p-Benzoquinone, Indophenol, CO₂ rsc.orgresearchgate.net
Photocatalytic DegradationNot specifiedDianiline, 4-anilino phenol, Azobenzol, Phenylsuccinic acid, Maleic acid iwaponline.com
Enzymatic Degradation (Aniline Blue)GC-MSBenzeneacetaldehyde, a,a-diphenyl, 2-Amino-4-methylbenzophenone, Benzenesulfonic acid, methyl ester mdpi.com
Dielectric Barrier DischargeGC-MS, UV-Vis, FTIRVarious intermediates leading to mineralization nih.gov
Biodegradation (Bacillus badius)¹H NMR, FTIR, GC-MSUnspecified intermediates for pathway establishment iosrjournals.org

Oxidative Degradation Mechanisms of Aniline and Related Compounds

Application in Functional Dye Chemistry

The structural backbone of aniline and the reactivity of phosphonates are combined in the synthesis of functional dyes with specialized properties for material applications. ekb.egekb.eg

α-Aminophosphonates, known bioisosteres of amino acids, are incorporated into azo dye structures to create novel chromophores with desirable properties for textile applications. ekb.egresearchgate.net The synthesis of these dyes is often achieved through a one-pot, three-component Kabachnik-Fields reaction, which involves an amine, an aldehyde, and a phosphite ester, often catalyzed by a Lewis acid. rsc.orgekb.egresearchgate.net

A typical synthesis route involves using a diamine like benzidine, which reacts with a heterocyclic aldehyde and triphenylphosphite. This reaction forms an α-aminophosphonate at one amino group, leaving the other free. ekb.egresearchgate.net This free amino group is then diazotized and coupled with a coupling component, such as β-naphthol, to produce the final azo disperse dye. ekb.egresearchgate.net The structures of these synthesized dyes are confirmed using spectroscopic methods like IR, ¹H NMR, and mass spectrometry. ekb.egresearchgate.net

These α-aminophosphonate azo dyes have been successfully applied to polyester (B1180765) fabrics, demonstrating a range of colors and good fastness properties. ekb.egekb.egresearchgate.net The performance of these dyes on polyester is evaluated based on several criteria, as detailed in the table below.

Fastness PropertyPerformance RatingReference(s)
WashingModerate to Excellent ekb.egresearchgate.net
LightModerate to Excellent ekb.egresearchgate.net
Perspiration (Acidic & Alkaline)Moderate to Excellent ekb.egresearchgate.net
Rubbing (Dry & Wet)Moderate to Excellent ekb.egresearchgate.net
SublimationGood to Poor researchgate.net

Beyond their dyeing capabilities, some of these functional dyes exhibit significant biological activity. Mono-α-aminophosphonate azo dyes applied to polyester fabrics have shown high antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, as well as yeast (Candida albicans). ekb.eg This dual functionality makes them promising for creating textiles that require sterilization or antimicrobial properties. researchgate.net

Future Research Directions and Emerging Paradigms

Innovations in Green and Sustainable Synthetic Routes for Aniline (B41778) Phosphinates

The development of eco-friendly and efficient methods for synthesizing aniline phosphinates, particularly α-aminophosphonates derived from aniline, is a major focus of current research. These "green" approaches aim to minimize waste, reduce energy consumption, and replace hazardous reagents and solvents with more sustainable alternatives. Key innovations include the use of novel catalysts, alternative energy sources, and environmentally benign reaction media.

Several methods have been developed that utilize water as a reaction medium, significantly reducing the reliance on volatile organic solvents. For instance, a copper(I)-catalyzed synthesis of α-aminophosphonates has been successfully performed in water, achieving good yields under mild conditions through the insertion of a phosphonate-substituted carbene into the N-H bond of aniline. organic-chemistry.org Another green protocol employs orange peel powder, a readily available and natural catalyst, for the one-pot synthesis of α-aminophosphonates from aromatic aldehydes, aniline, and dimethyl phosphite (B83602) in ethanol. nanobioletters.com

Solvent-free and catalyst-free conditions represent another significant stride in sustainable synthesis. Microwave-promoted reactions have been shown to produce α-aminophosphonates from aldehydes, aniline, and diethylphosphite in excellent yields without the need for any solvent or catalyst. researchgate.net Similarly, ultrasound-assisted synthesis has been demonstrated to be an effective, energy-efficient method. rsc.org Studies have shown that ultrasound can dramatically increase reaction rates compared to conventional heating, with one study achieving 95% yield in under an hour for the reaction of benzaldehyde, aniline, and triethyl phosphate (B84403). rsc.org

The exploration of reusable and cost-effective catalysts is also a prominent theme. Silica-supported perchloric acid (HClO₄–SiO₂) has been used as an efficient and recyclable heterogeneous catalyst for the solvent-free, one-pot synthesis of α-aminophosphonates, offering high yields and simple work-up procedures. arabjchem.org

Table 1: Comparison of Green Synthetic Methods for Aniline Phosphonate (B1237965) Derivatives

Catalyst/MethodReactantsSolvent/ConditionsKey AdvantagesReported YieldReference
Copper(I) saltAniline, Phosphonate-substituted carbeneWaterEnvironmentally benign medium, mild conditionsGood organic-chemistry.org
Orange Peel Powder (OPP)Aromatic aldehyde, Aniline, Dimethyl phosphiteEthanol, RefluxNatural, inexpensive, and heterogeneous catalystUp to 92% nanobioletters.com
Silica-supported perchloric acidAromatic aldehyde, Aniline, Trimethyl phosphiteSolvent-free, 80°CReusable catalyst, high yields, short reaction timesExcellent arabjchem.org
Ultrasound IrradiationBenzaldehyde, Aniline, Triethyl phosphateCatalyst-freeEnergy efficient, significantly reduced reaction times95% rsc.org
Microwave IrradiationAldehyde, Aniline, DiethylphosphiteSolvent and catalyst-freeHigh purity, excellent yields, rapidExcellent researchgate.net
Propylphosphonic anhydride (B1165640) (T3P®)2-alkynylbenzaldehydes, Aniline, Dialkyl phosphitesEtOAc, 25-60°CGreen reagent, high purity, simple work-up87-98% mdpi.com

Integration of Advanced Computational Approaches for Rational Design and Mechanistic Prediction

Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding and predicting the behavior of aniline phosphinate systems. These approaches provide deep insights into reaction mechanisms, molecular structures, and electronic properties, enabling the rational design of new compounds and materials with desired characteristics.

Theoretical studies have been employed to investigate the complex reaction pathways involved in phosphonate synthesis. For example, the multiple potential mechanisms for the reaction between triphenyl phosphite and dimethyl acetylenedicarboxylate (B1228247) in the presence of aniline have been analyzed using ab initio molecular orbital theory. nih.gov Such studies help identify the most favorable reaction pathways and rate-determining steps, which is crucial for optimizing reaction conditions. nih.gov DFT calculations have also been used to construct energy diagrams for the Kabachnik–Fields reaction, clarifying the role of intermediates and transition states. rsc.org

Computational modeling is also critical for designing functional materials. Molecular mechanics calculations have been used to model the intercalation of aniline into layered zirconium phosphonate phosphates. uvm.eduacs.org These models predict stable orientations of the aniline molecule within the host layers, providing insights into how to facilitate the formation of polyaniline chains within these nanostructures. uvm.eduacs.org These theoretical predictions are essential for interpreting experimental findings and guiding the synthesis of new nanocomposites. uvm.edu

Furthermore, DFT is used to correlate the structural and electronic properties of aniline phosphonate derivatives with their potential functions, such as antioxidant or biological activity. researchgate.netnih.gov By calculating parameters like frontier molecular orbital energies (HOMO-LUMO gaps), researchers can predict the reactivity and electronic behavior of newly designed molecules before they are synthesized, accelerating the discovery of novel functional compounds. researchgate.netnih.gov

Table 2: Applications of Computational Methods in this compound Research

Computational MethodSystem StudiedKey Findings / PurposeReference
Molecular MechanicsAniline intercalated in zirconium phosphonate phosphatePredicted stable geometries and orientations of aniline for interlayer polymerization. uvm.eduacs.org
Density Functional Theory (DFT)Kabachnik–Fields reaction pathwayCalculated energy diagrams to propose reaction mechanisms and identify rate-limiting steps. rsc.org
Ab initio Molecular Orbital TheoryReaction of triphenyl phosphite, dimethyl acetylenedicarboxylate, and anilineConstructed potential energy surface to determine the most desirable reaction mechanism. nih.gov
DFT/6-311G++(d, p)α-aminophosphonate azo dyesInvestigated geometric and electronic properties to correlate with anti-inflammatory and antioxidant activities. researchgate.net
DFT(B3LYP)/6-311+G(d,p)Aniline isomers and their redox formsAnalyzed prototropy and π-electron delocalization to understand tautomeric preferences. researchgate.net

Exploration of Novel Aniline-Phosphinate Architectures for Next-Generation Functional Materials with Tailored Properties

Researchers are actively exploring the integration of this compound moieties into larger, more complex molecular architectures to create a new generation of functional materials. These materials leverage the unique properties of the aniline and phosphinate groups to achieve tailored functionalities for applications ranging from electronics to catalysis and materials science.

One promising area is the development of layered organic-inorganic hybrid materials. Aniline can be intercalated into host lattices, such as layered metal phosphates and phosphonates, and subsequently polymerized to form polyaniline (PANI) chains confined within the layers. uvm.eduacs.org This approach creates highly ordered nanocomposites with interesting electronic and optical properties. uvm.edu The specific structure of the phosphonate host, such as zirconium 3-carboxypropylphosphonate phosphate, plays a crucial role in orienting the aniline monomers for successful polymerization. acs.org

Another emerging frontier is the use of aniline phosphonate derivatives as building blocks for Metal-Organic Frameworks (MOFs). Novel phosphonate-based linkers, such as bis(4-phosphonophenyl)amine, are being synthesized to construct new MOFs with tetravalent metals like cerium(IV). swan.ac.uk These materials possess high surface areas and tunable pore environments, making them attractive candidates for applications in gas storage, separation, and catalysis.

The synthesis of unique coordination polymers and metallocyclic complexes represents another avenue of exploration. For example, monoalkyl esters of (α-anilino-N-benzyl)phosphonic acid have been used to create binuclear dipalladium(II) complexes. researchgate.net In these structures, the phosphonate ligands bridge two metal centers, forming distinct metallocyclic architectures with potential catalytic or material applications. researchgate.net The development of polyaniline derivatives through methods like the Buchwald/Hartwig reaction also opens up possibilities for creating soluble and processable conducting polymers with enhanced properties. researchgate.net

Table 3: Novel Architectures Incorporating this compound Moieties

Architecture TypeSpecific Example SystemDescription and Potential ApplicationReference
Layered NanocompositePolyaniline in zirconium 3-carboxypropylphosphonate phosphateAniline is polymerized within the inorganic layers to form a conducting polymer-host nanocomposite for electronic applications. uvm.eduacs.org
Metal-Organic Framework (MOF)Frameworks from bis(4-phosphonophenyl)amine linkers and Ce(IV)Novel porous materials constructed from phosphonate linkers for potential use in catalysis and separation. swan.ac.uk
Metallocyclic ComplexBinuclear μ-tetrakis(anilinobenzylphosphonato)dipalladium(II) complexesDiscrete molecular structures with bridged metal centers, potentially useful as catalysts or functional molecular materials. researchgate.net
Conducting Polymer DerivativePolyaniline derivatives via Buchwald/Hartwig reactionModified PANI structures to improve solubility and processability for broader applications in electronics and coatings. researchgate.net

Q & A

Q. What are the standard methodologies for synthesizing aniline phosphinate and ensuring purity?

To synthesize this compound, researchers typically employ nucleophilic substitution or condensation reactions between aniline derivatives and phosphinic acid sources. Key steps include:

  • Purification : Use recrystallization or column chromatography to isolate the compound.
  • Characterization : Confirm purity via HPLC (>95%) and structural integrity using 1H^{1}\text{H} NMR, 31P^{31}\text{P} NMR, and FT-IR spectroscopy.
  • Validation : Compare melting points and spectroscopic data with literature values. Novel compounds require elemental analysis (C, H, N, P) for empirical formula confirmation .

Q. How should researchers characterize the adsorption kinetics of this compound on macroporous resins?

A methodological approach involves:

  • Isotherm Models : Fit experimental data to Freundlich (qe=KFCe1/nq_e = K_F \cdot C_e^{1/n}) or Langmuir models to determine adsorption capacity.
  • Kinetic Studies : Conduct batch experiments at controlled pH (6–8) and temperature (25–40°C). Monitor uptake over time and analyze using pseudo-first/second-order models.
  • Breakthrough Curves : Use fixed-bed columns to simulate industrial conditions. Compare experimental curves with theoretical predictions (e.g., Thomas model) .

Q. What experimental designs are recommended for preliminary degradation studies of aniline derivatives?

Initial studies should:

  • Select Catalysts : Test transition-metal oxides (e.g., MnFe2_2O4_4) or enzymatic systems (aniline dioxygenase) under controlled pH and temperature.
  • Baseline Conditions : Use UV-Vis spectroscopy to monitor degradation rates at λ~280 nm.
  • Control Variables : Include dark controls and abiotic systems to distinguish photolytic vs. catalytic contributions .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize the photocatalytic degradation of this compound?

Follow these steps:

  • Variable Selection : Choose 4–5 critical factors (e.g., catalyst loading, pH, initial concentration, irradiation intensity).
  • Matrix Design : Use software (e.g., Minitab) to generate a 3-level Box-Behnken matrix (27 runs for 4 variables).
  • Response Analysis : Apply ANOVA to identify significant interactions. For example, a study achieved 92% degradation efficiency at optimal conditions: 1.5 g/L MnFe2_2O4_4/Zn2_2SiO4_4, pH 7, and 30 mM H2_2O2_2 .
  • Validation : Confirm predictions with triplicate experiments and calculate error margins (<5%).

Q. How to resolve contradictions in adsorption kinetics data between resin types (e.g., NKA-II vs. AB-8)?

Contradictions often arise from differing resin porosity or functional groups. Address this by:

  • Surface Analysis : Use BET to compare pore size distributions (NKA-II: 15–20 nm vs. AB-8: 10–15 nm).
  • Mechanistic Studies : Conduct intra-particle diffusion modeling. For instance, NKA-II’s higher capacity (1.8 mmol/g vs. 1.2 mmol/g for AB-8) correlates with faster film diffusion rates.
  • Competitive Adsorption : Test coexisting pollutants (e.g., phenol) to assess selectivity .

Q. What advanced techniques assess the environmental stability of phosphinate compounds under hydrolytic conditions?

  • Hydrolysis Testing : Incubate compounds at pH 4, 7, and 9 (50°C for 5 days). Monitor degradation via LC-MS; <10% degradation indicates high stability (t1/2_{1/2} >1 year).
  • Read-Across Analysis : Use data from structural analogues (e.g., sodium phosphinate) to predict behavior. For example, phosphinic acid derivatives show negligible hydrolysis under ambient conditions .
  • Ecotoxicity Profiling : Combine OECD Guideline 111 with microbial assays (e.g., Pseudomonas putida viability tests) to evaluate ecological impacts.

Data Contradiction Analysis

  • Enzymatic vs. Photocatalytic Degradation : Bacterial systems () face variable gene expression under high aniline concentrations (>100 ppm), whereas photocatalysis () offers consistent efficiency but requires UV/visible light. Researchers must match method scalability to environmental conditions.
  • Adsorption Capacity Variability : Resins with larger pores (NKA-II) outperform others in high-concentration scenarios but may exhibit slower regeneration cycles. Use life-cycle cost analysis to select materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.